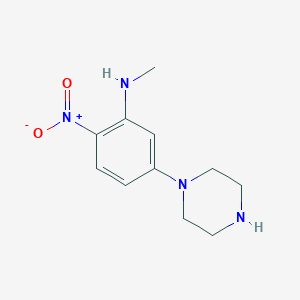

![molecular formula C13H20Cl2N2O B4062877 3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride](/img/structure/B4062877.png)

3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of a similar compound, “4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate”, was reported in a study . The compound was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-[2-(diethylamino)ethyl]benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

Molecular Structure Analysis

The molecular structure of “3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride” can be analyzed using various spectroscopic methods such as infrared spectra, NMR, elemental analysis, and mass spectrometry . The ground state electronic characteristics of the complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented. However, a related compound, “4-amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate”, was synthesized through an ion-associate reaction .

Wissenschaftliche Forschungsanwendungen

Receptor Binding Properties

The substituted benzamide compound eticlopride, closely related to 3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride, has been shown to selectively block dopamine-D2 binding sites in the rat brain, indicating its potential use in neurological research and drug development. This compound was used for in vitro receptor binding studies, providing insights into dopamine-D2 antagonists' high affinity and selectivity, which could be valuable for studying dopamine-D2 binding sites and developing treatments for related disorders (Hall, Köhler, & Gawell, 1985).

Synthesis and Properties of Benzamide Derivatives

Research on benzamide derivatives has contributed significantly to developing new compounds with potential therapeutic applications. For example, studies on the synthesis and unique properties of related compounds have paved the way for creating novel molecules with specific functions, such as alkylating agents with melanoma cytotoxicity. These agents show potential for targeted drug delivery in melanoma therapy, offering a selective, benzamide-mediated in vivo delivery of cytostatics to melanoma cells, leading to enhanced efficacy (Wolf et al., 2004).

Molecular Structure and Spectroscopy

The molecular structure and vibrational spectra of related benzamide compounds have been studied using various spectroscopic methods. These studies provide essential insights into the compounds' physical and chemical properties, contributing to a deeper understanding of their behavior in biological systems. This information is crucial for drug design and development, helping to predict how these compounds interact at the molecular level (Arslan et al., 2007).

Electrophysiological Activity

Research into the electrophysiological activity of N-substituted imidazolylbenzamides, a class of compounds related to this compound, has shown promising results in developing new class III antiarrhythmic agents. These compounds exhibit significant potential in treating reentrant arrhythmias, indicating the therapeutic relevance of benzamide derivatives in cardiovascular diseases (Morgan et al., 1990).

Photocatalytic Degradation

The photocatalytic degradation of propyzamide, a compound structurally similar to this compound, has been studied using TiO2-loaded adsorbent supports. This research highlights the potential environmental applications of benzamide derivatives, demonstrating how these compounds can be degraded in aqueous solutions, reducing the concentration of toxic intermediates (Torimoto, Ito, Kuwabata, & Yoneyama, 1996).

Wirkmechanismus

While the exact mechanism of action for “3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride” is not known, a related compound, Declopramide, is known to act as a DNA repair inhibitor . It has two possible mechanisms of action, one involving nuclear localizing factor kappaB (NFkB) and the other involving the activation of the caspase cascade via the mitochondrial pathway, both of which lead to cell death (apoptosis) .

Safety and Hazards

The safety and hazards of “3-chloro-N-[2-(diethylamino)ethyl]benzamide hydrochloride” are not well-documented. However, it’s important to handle all chemical compounds with care and use appropriate personal protective equipment. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

Eigenschaften

IUPAC Name |

3-chloro-N-[2-(diethylamino)ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O.ClH/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(14)10-11;/h5-7,10H,3-4,8-9H2,1-2H3,(H,15,17);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCMJSCHANODEO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=CC(=CC=C1)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B4062829.png)

![5-ethyl-6-({[4-(4-morpholinylcarbonyl)phenyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4062845.png)

![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4062852.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazin-2-amine](/img/structure/B4062855.png)

![8-quinolinyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4062859.png)

![2-({[3-(1-piperidinylcarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4062868.png)

![N-{1-[4-ethyl-5-({2-oxo-2-[(2-phenylethyl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062888.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4062893.png)

![2-adamantyl{5-[4-(ethylsulfonyl)-1-piperazinyl]-2-nitrophenyl}amine](/img/structure/B4062896.png)

![2-{[3-cyano-4-(3-nitrophenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4062904.png)

![N-{1-[4-ethyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B4062907.png)